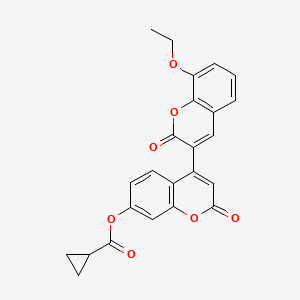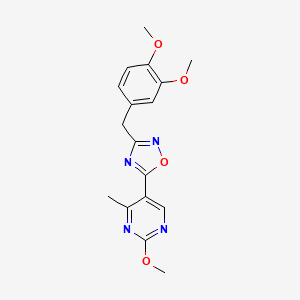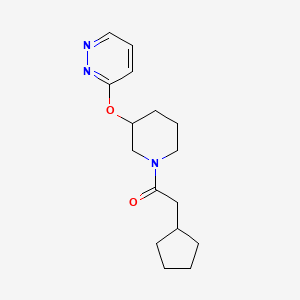
2-Ciclopentil-1-(3-(piridazin-3-iloxi)piperidin-1-il)etanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyridazin-3-yloxy group, and a piperidin-1-yl group, making it a subject of interest for various research studies.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including its interactions with specific molecular targets. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to exhibit atp-competitive inhibition, suggesting that this compound may interact with its targets in a similar manner .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis .
Métodos De Preparación
The synthesis of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves multiple steps, typically starting with the preparation of the piperidine and pyridazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
When compared to similar compounds, 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone stands out due to its unique combination of functional groups. Similar compounds may include other piperidine derivatives or pyridazine-containing molecules, each with their own distinct properties and applications. The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
2-cyclopentyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(11-13-5-1-2-6-13)19-10-4-7-14(12-19)21-15-8-3-9-17-18-15/h3,8-9,13-14H,1-2,4-7,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAERGWAVPFIJPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine hydrochloride](/img/structure/B2386591.png)
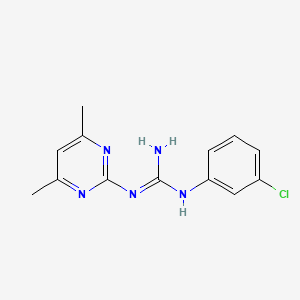
![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)
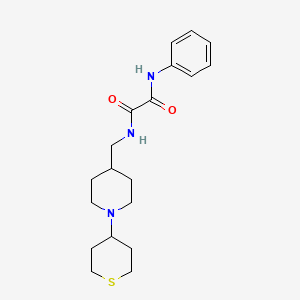
![2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2386597.png)
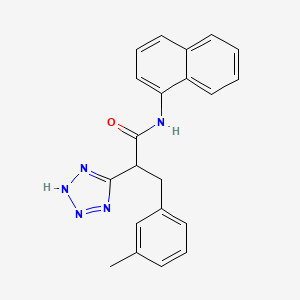
![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/new.no-structure.jpg)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2386603.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2386606.png)
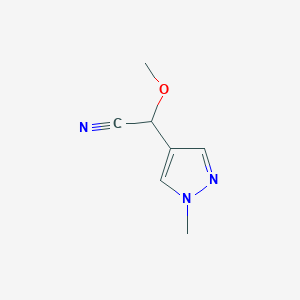
![2-[3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2386608.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386609.png)
